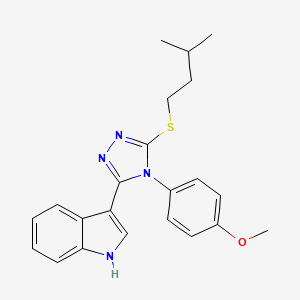![molecular formula C17H19NO5 B2390409 3-(((3-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 369394-57-0](/img/structure/B2390409.png)
3-(((3-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a spiro compound, which means it has two rings sharing a single atom. The spiro[5.5]undecane part of the name suggests it has two cycloalkane rings, each with five carbon atoms, sharing a single carbon atom . The 1,5-dioxaspiro suggests the presence of two oxygen atoms in the ring structure. The methoxyphenyl group indicates a phenyl (benzene) ring with a methoxy (-OCH3) substituent, and the aminomethylene group (-NHCH2-) suggests the presence of a substituted amine.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would be complex due to the presence of multiple rings and functional groups. Techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry might be used to analyze its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The amine could participate in reactions like acylation or alkylation, while the methoxy group might undergo reactions involving cleavage of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure, the functional groups present, and their arrangement in space. For instance, the presence of polar functional groups like the amine and methoxy groups could influence its solubility in different solvents .Scientific Research Applications
- Anticancer Agents : Researchers explore derivatives of 3-oxaspiro[5.5]undecane-2,4-dione for their potential as anticancer agents. Modifications to the spiro ring system can enhance cytotoxicity and selectivity against cancer cells .
- Enantiomer Separation : The enantiomers of 3-oxaspiro[5.5]undecane-2,4-dione can be separated due to their distinct conformations . This property is valuable in chiral resolution processes.
Medicinal Chemistry and Drug Design
Chirality and Stereochemistry
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(3-methoxyanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-21-13-7-5-6-12(10-13)18-11-14-15(19)22-17(23-16(14)20)8-3-2-4-9-17/h5-7,10-11,18H,2-4,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUDYTQTJJHYFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=C2C(=O)OC3(CCCCC3)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2390326.png)
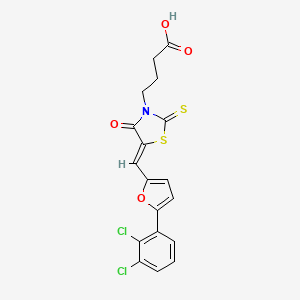
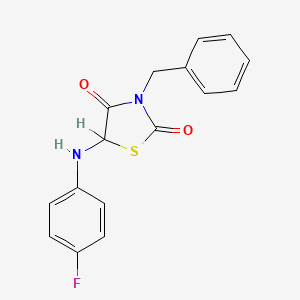
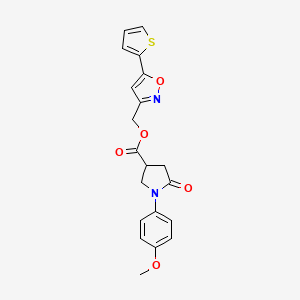
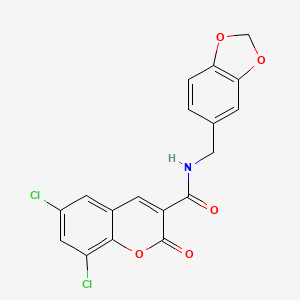
![(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2390335.png)
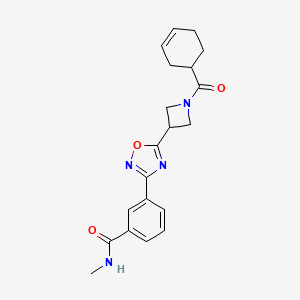
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2390340.png)
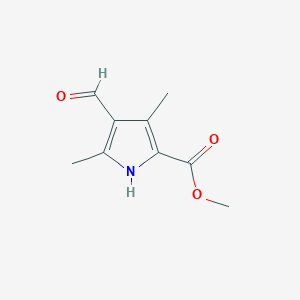

![4,7,8-Trimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2390344.png)

![N-(2-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide](/img/structure/B2390347.png)
